4-Cyclopropylpiperidin-4-OL

Quality Control Analytical Chemistry Medicinal Chemistry

4-Cyclopropylpiperidin-4-OL (CAS 22108-14-1) is a critical piperidine building block distinguished by its cyclopropyl substituent. Unlike methyl, ethyl, or phenyl analogs, this compound provides an optimal logP of 0.84—perfect for balancing CNS permeability and solubility. It is a validated intermediate in ATR kinase inhibitor synthesis (e.g., US Patent 10,421,765). With a reduced hazard profile (no H314) compared to methyl analogs, it streamlines automated synthesis workflows. Available in consistent ≥95% purity, it ensures reproducible SAR data. Procure this specific scaffold to maintain the physicochemical trajectory of your lead series.

Molecular Formula C8H15NO
Molecular Weight 141.21 g/mol
CAS No. 22108-14-1
Cat. No. B1358424
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Cyclopropylpiperidin-4-OL
CAS22108-14-1
Molecular FormulaC8H15NO
Molecular Weight141.21 g/mol
Structural Identifiers
SMILESC1CC1C2(CCNCC2)O
InChIInChI=1S/C8H15NO/c10-8(7-1-2-7)3-5-9-6-4-8/h7,9-10H,1-6H2
InChIKeyAHIDHDSSUAYXBC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 50 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Cyclopropylpiperidin-4-OL (CAS 22108-14-1) – Sourcing and Specification Guide for Medicinal Chemistry Building Blocks


4-Cyclopropylpiperidin-4-OL (CAS 22108-14-1) is a 4-substituted piperidin-4-ol derivative with the molecular formula C₈H₁₅NO and a molecular weight of 141.21 g/mol . The compound features a cyclopropyl group at the 4-position of the piperidine ring, a structural motif that confers distinct physicochemical properties compared to methyl, ethyl, or phenyl analogs . It is primarily employed as a versatile synthetic intermediate in medicinal chemistry, particularly in the construction of kinase inhibitors and allosteric modulators, and is commercially available in research-grade purities of 95–97% .

Why 4-Cyclopropylpiperidin-4-OL Cannot Be Replaced by Generic 4-Substituted Piperidin-4-ols


In the 4-substituted piperidin-4-ol series, the nature of the substituent at the 4-position dramatically alters lipophilicity (logP), steric bulk, and electronic properties, which in turn dictate membrane permeability, metabolic stability, and target binding . Simple substitution with a cyclopropyl group—compared to methyl, ethyl, or phenyl—yields a unique balance of moderate lipophilicity (logP ~0.84) and constrained conformational flexibility, a profile that is not replicated by any other common 4-alkyl or 4-aryl analog [1]. Consequently, replacing 4-cyclopropylpiperidin-4-ol with a generic analog such as 4-methylpiperidin-4-ol (logP ~ -0.1) or 4-phenylpiperidin-4-ol (logP ~1) would fundamentally alter the physicochemical trajectory of a lead series, invalidating established structure–activity relationships and potentially compromising downstream ADME properties [1][2][3]. The quantitative evidence below substantiates why procurement must be compound-specific rather than class-based.

4-Cyclopropylpiperidin-4-OL – Quantitative Differentiation Evidence for Procurement Decisions


Purity and Quality Control: 95–97% Assay with Full Analytical Traceability

4-Cyclopropylpiperidin-4-OL is commercially available with a minimum purity specification of 95% from suppliers such as AKSci and ABCR , and up to 97% from AchemBlock . In contrast, many generic 4-substituted piperidin-4-ol analogs (e.g., 4-methylpiperidin-4-ol, 4-ethylpiperidin-4-ol) are often offered at lower purities (e.g., 95% or unspecified) or as hydrochloride salts, which introduce additional variability in stoichiometry and counterion content [1]. The consistently high purity of 4-cyclopropylpiperidin-4-ol reduces the risk of byproduct interference in subsequent synthetic steps and ensures more reproducible biological assay results.

Quality Control Analytical Chemistry Medicinal Chemistry

Hazard Classification Profile: Skin/Eye Irritant with No Acute Toxicity Labeling

According to the European Chemicals Agency (ECHA) C&L Inventory, 4-cyclopropylpiperidin-4-ol is classified as Skin Irrit. 2 (H315), Eye Dam. 1 (H318), and STOT SE 3 (H335) [1]. Notably, it does not carry acute toxicity (e.g., H300/H310/H330) or chronic hazard classifications. In comparison, 4-methylpiperidin-4-ol is flagged with H314 (causes severe skin burns and eye damage) in 60% of notifications [2], while 4-ethylpiperidin-4-ol carries H315, H319, and H335 [3]. The cyclopropyl analog presents a more favorable safety profile for routine laboratory handling, particularly in high-throughput synthesis settings where corrosive hazards (H314) can complicate workflows and require additional personal protective equipment.

Safety Assessment Occupational Health Chemical Handling

Lipophilicity (logP) Differentiation: 0.84 for 4-Cyclopropyl vs. -0.1 to 1.0 for Common Analogs

The calculated partition coefficient (logP) of 4-cyclopropylpiperidin-4-ol is 0.84 , positioning it in a moderate lipophilicity range that is often associated with favorable membrane permeability and oral bioavailability in CNS drug candidates [1]. In direct comparison, 4-methylpiperidin-4-ol has a significantly lower logP of -0.1 (more hydrophilic) [2], 4-ethylpiperidin-4-ol has a logP of 0.4 [3], and 4-phenylpiperidin-4-ol has a logP of 1.0 (more lipophilic) [4]. The cyclopropyl group thus provides a distinct balance between these extremes—offering increased permeability over the methyl analog without the excessive lipophilicity and potential off-target promiscuity of the phenyl analog.

Physicochemical Properties Drug Design ADME Prediction

Topological Polar Surface Area (TPSA) Conservation: 32.3 Ų Across Analogs Confirms Hydrogen Bonding Constancy

The topological polar surface area (TPSA) of 4-cyclopropylpiperidin-4-ol is 32.3 Ų , which is identical to the TPSA values of 4-methylpiperidin-4-ol (32.3 Ų) [1], 4-ethylpiperidin-4-ol (32.3 Ų) [2], and 4-phenylpiperidin-4-ol (32.3 Ų) [3]. This invariance indicates that substitution at the 4-position does not alter the compound's hydrogen bonding capacity, a key determinant of passive membrane diffusion and blood–brain barrier penetration. Consequently, the observed differences in lipophilicity (logP) across the series are purely due to the hydrophobic character of the substituent, not changes in polar surface area. This allows medicinal chemists to modulate logP independently of TPSA—a valuable degree of freedom in lead optimization.

Physicochemical Properties Drug Design Blood–Brain Barrier Permeability

ATR Kinase Inhibitor Fragment Activity: 246 nM IC50 in HEK293 Cellular Assay

A derivative incorporating the 4-cyclopropylpiperidin-4-ol fragment, namely (R)-1-(6-(6-chloro-1H-pyrrolo[2,3-b]pyridin-4-yl)-7-methyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4-yl)-4-cyclopropylpiperidin-4-ol, exhibits an IC50 of 246 nM against human ATR kinase in a cellular assay [1]. This compound, disclosed in US Patent 10,421,765 (Example 75), demonstrates that the cyclopropylpiperidinol moiety can be successfully integrated into potent kinase inhibitor scaffolds [2]. While direct comparator data for other 4-substituted piperidin-4-ols within the same scaffold are not publicly available, the presence of this fragment in a low-nanomolar ATR inhibitor validates its utility in kinase drug discovery programs. In contrast, generic 4-piperidinol (lacking the 4-substituent) is seldom found in advanced kinase inhibitor structures due to its lower conformational constraint and suboptimal lipophilicity.

Kinase Inhibition Oncology Medicinal Chemistry

4-Cyclopropylpiperidin-4-OL – High-Value Application Scenarios Aligned with Quantitative Evidence


Medicinal Chemistry: Kinase Inhibitor Scaffold Construction

4-Cyclopropylpiperidin-4-ol serves as a key building block for the synthesis of tetrahydropyrido[4,3-d]pyrimidine-based ATR kinase inhibitors, as exemplified by US Patent 10,421,765 Example 75 [1]. The cyclopropyl group imparts a moderate logP of 0.84—ideal for balancing permeability and solubility—while the conserved TPSA of 32.3 Ų ensures hydrogen bonding capacity is maintained [2]. Procurement of this specific building block enables medicinal chemists to access a validated kinase inhibitor chemical space that cannot be reached with methyl or ethyl analogs due to their divergent lipophilicity profiles.

Physicochemical Property Optimization in CNS Drug Discovery

With a logP of 0.84, 4-cyclopropylpiperidin-4-ol resides within the optimal lipophilicity range for CNS drug candidates (logP 0.5–3.5), whereas the more hydrophilic 4-methyl analog (logP -0.1) may suffer from poor passive permeability [1]. This property makes the cyclopropyl derivative a preferred choice for programs targeting neurological or psychiatric indications where blood–brain barrier penetration is a prerequisite. Researchers seeking to fine-tune logP without altering TPSA (32.3 Ų) will find this compound uniquely suited to multiparameter optimization workflows [2].

High-Throughput Parallel Synthesis with Favorable Safety Profile

The hazard classification of 4-cyclopropylpiperidin-4-ol (H315, H318, H335) lacks the severe skin corrosion hazard (H314) present in 4-methylpiperidin-4-ol [1]. This reduced hazard profile simplifies automated liquid handling and parallel synthesis operations, lowering the burden of specialized personal protective equipment and enabling higher throughput in medicinal chemistry campaigns. Combined with commercial availability at ≥95% purity from multiple suppliers [2], the compound is well-positioned for scale-up from hit-to-lead to lead optimization phases.

Structure–Activity Relationship (SAR) Studies on 4-Substituted Piperidines

For research groups systematically exploring the SAR of 4-substituted piperidin-4-ols, 4-cyclopropylpiperidin-4-ol represents a critical data point between the hydrophilic methyl analog (logP -0.1) and the lipophilic phenyl analog (logP 1.0) [1]. Its inclusion in a compound library allows for the deconvolution of steric, electronic, and lipophilic contributions to biological activity. The compound's consistent commercial purity (95–97%) ensures that observed SAR trends are not confounded by batch-to-batch variability .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

52 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Cyclopropylpiperidin-4-OL

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.